molecular formula C21H17ClFN3OS B12010027 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone CAS No. 767302-36-3

4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone

Cat. No.: B12010027
CAS No.: 767302-36-3
M. Wt: 413.9 g/mol
InChI Key: CQGHQQSBECAGBS-ZMOGYAJESA-N
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Description

    4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula CHClFNOS.

  • This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
  • Thiosemicarbazones exhibit interesting coordination chemistry and have been studied for their potential as antiviral, antibacterial, and antitumor agents.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
    • researchers often synthesize thiosemicarbazones by reacting aldehydes or ketones with thiosemicarbazide under appropriate conditions.
  • Chemical Reactions Analysis

    • Thiosemicarbazones can undergo various reactions, including:

        Condensation Reaction: Formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide.

        Oxidation: Thiosemicarbazones can be oxidized to form corresponding oximes.

        Metal Complex Formation: Thiosemicarbazones readily form complexes with transition metals.

    • Common reagents include thiosemicarbazide, aldehydes/ketones, and oxidizing agents.
  • Scientific Research Applications

      Anticancer Properties: Some thiosemicarbazones exhibit antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.

      Antiviral Activity: Certain thiosemicarbazones have shown potential against RNA viruses.

      Metal Chelation: Thiosemicarbazones can chelate metal ions, making them useful in metal-based therapies.

      Antibacterial Effects: Thiosemicarbazones may inhibit bacterial growth.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound remains an area of ongoing research.
    • Thiosemicarbazones likely exert their effects through metal chelation, enzyme inhibition, or interference with cellular processes.
  • Comparison with Similar Compounds

    Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require additional research

    Properties

    CAS No.

    767302-36-3

    Molecular Formula

    C21H17ClFN3OS

    Molecular Weight

    413.9 g/mol

    IUPAC Name

    1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-fluorophenyl)thiourea

    InChI

    InChI=1S/C21H17ClFN3OS/c22-17-5-1-16(2-6-17)14-27-20-11-3-15(4-12-20)13-24-26-21(28)25-19-9-7-18(23)8-10-19/h1-13H,14H2,(H2,25,26,28)/b24-13+

    InChI Key

    CQGHQQSBECAGBS-ZMOGYAJESA-N

    Isomeric SMILES

    C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Cl

    Canonical SMILES

    C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Cl

    Origin of Product

    United States

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